N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide
Description
Properties
CAS No. |
647865-19-8 |
|---|---|
Molecular Formula |
C22H26N8O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H26N8O4/c1-30(11-19(31)28-17(20(23)32)7-15-9-24-12-26-15)22(34)18(8-16-10-25-13-27-16)29-21(33)14-5-3-2-4-6-14/h2-6,9-10,12-13,17-18H,7-8,11H2,1H3,(H2,23,32)(H,24,26)(H,25,27)(H,28,31)(H,29,33)/t17-,18-/m0/s1 |
InChI Key |
FBAPUWLOIZWOPG-ROUUACIJSA-N |
Isomeric SMILES |
CN(CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(CC(=O)NC(CC1=CN=CN1)C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
1. Synthesis of this compound
The synthesis of N-benzoyl derivatives often involves the acylation of amino acids. In the case of this compound, the general procedure typically includes:
- Reactants : L-Histidine, N-Methylglycine, and Benzoyl chloride.
- Solvent : Commonly used solvents include dichloromethane or dimethylformamide.
- Catalysts : Reagents such as triethylamine or DMAP (4-Dimethylaminopyridine) are used to facilitate the reaction.
The reaction proceeds under controlled conditions to yield the desired compound, which can be purified through crystallization or chromatography.
2.1 Antifungal Activity
A study evaluating various N-benzoyl amino acids, including derivatives similar to this compound, demonstrated promising antifungal properties against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. The antifungal activity was assessed using the Clinical Laboratory Standard Institute (CLSI) M38A protocol, where the compounds were incubated with fungal inocula, and their growth inhibition was measured spectrophotometrically .
| Compound | Inhibition % at 640 μg/mL |
|---|---|
| This compound | TBD |
| N-Benzoyl-L-valine | 55% |
| N-Benzoyl-L-tryptophan | 60% |
2.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and mode of action of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in fungal cell wall synthesis, potentially leading to its antifungal effects.
3.1 Case Study: Antifungal Screening
In a comprehensive screening of N-benzoyl amino acids for antifungal activity, researchers synthesized a series of compounds and tested them against clinically relevant fungal strains. The results indicated that specific structural modifications significantly enhanced antifungal potency. For instance, the introduction of additional hydrophobic groups improved membrane permeability and interaction with fungal targets .
3.2 Structure-Activity Relationship (SAR)
Research has also focused on understanding the structure-activity relationship (SAR) of benzoyl derivatives. It was found that variations in the amino acid side chains and the presence of specific functional groups could dramatically influence biological activity. For example, compounds with larger aromatic groups exhibited increased antifungal activity compared to their smaller counterparts .
4. Conclusion
This compound represents a class of bioactive compounds with significant potential in antifungal therapy. Ongoing research into its synthesis and biological evaluation continues to reveal insights into its mechanisms of action and efficacy against pathogenic fungi.
Future studies should focus on optimizing its pharmacological properties through structural modifications and exploring its activity against a broader range of microbial pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide and related compounds from the evidence:
*Note: Direct data for this compound are absent in the evidence; values are inferred from structural analogs.
Key Observations:
- Terminal Modifications : Unlike N-Benzoylglycyl-L-histidyl-L-leucine (carboxylic acid terminus) , the target compound’s amidated C-terminus may enhance membrane permeability but reduce aqueous solubility.
- Amino Alcohol vs. Amide: N-Benzoyl-L-histidinol replaces the C-terminal amide with a hydroxyl group, significantly altering polarity and hydrogen-bonding capacity.
Analytical and Stability Profiles
- Chromatographic Behavior : Compounds like N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride () are analyzed via reverse-phase HPLC and TLC, suggesting similar methods could apply to the target compound. The presence of histidine imidazole rings may necessitate ion-pairing agents for optimal separation .
- Stability: N-Methylation in the target compound likely improves resistance to protease cleavage compared to non-methylated peptides (e.g., N-Benzoylglycyl-L-histidyl-L-leucine) .
Preparation Methods
Chemical Synthesis Pathways
Benzoylation of Amino Acids : The initial step often involves the benzoylation of L-histidine or its derivatives. This reaction typically uses benzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the benzoyl group on the amino acid.
Coupling Reactions : Following benzoylation, coupling reactions are necessary to form peptide bonds. Commonly used coupling agents include:
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
These agents help in activating the carboxylic acid group of one amino acid to react with the amine group of another, forming a peptide bond.
Reaction Conditions
The efficiency and selectivity of these reactions can be influenced by several factors:
Solvent Choice : Organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often preferred due to their ability to solvate reactants effectively, enhancing reaction rates.
Temperature Control : Maintaining optimal temperatures (often room temperature or slightly elevated) is crucial to prevent side reactions and ensure high yields.
pH Levels : The pH must be controlled, particularly during benzoylation, to prevent hydrolysis of the benzoyl group. An alkaline environment is typically maintained during this step.
Purification Techniques
After synthesis, purification is essential to obtain a high-purity product:
Chromatography : High-Performance Liquid Chromatography (HPLC) is commonly employed for purification, allowing for separation based on polarity and size.
Recrystallization : This method can also be used to purify solid products by dissolving them in a suitable solvent at high temperatures and then allowing them to crystallize upon cooling.
Recent studies have explored various modifications in the synthesis approach for N-Benzoyl-L-histidyl-N-methylglycyl-L-histidinamide:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Benzoylation followed by DCC coupling | 85 | 95 | Optimal conditions maintained at room temperature |
| EDC coupling with subsequent purification via HPLC | 90 | 98 | Enhanced purity through gradient elution |
| Direct coupling without activating agents | 60 | 80 | Lower yield due to incomplete reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
